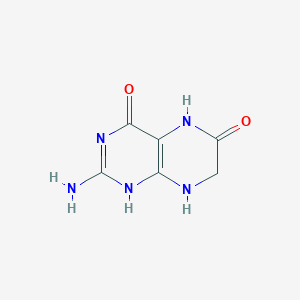

2-amino-1,5,7,8-tetrahydropteridine-4,6-dione

Description

Properties

IUPAC Name |

2-amino-3,5,7,8-tetrahydropteridine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H2,(H,9,12)(H4,7,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRDKNBQJOODBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150284 | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-35-7 | |

| Record name | 7,8-Dihydroxanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7,8-Dihydroxanthopterin: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for a comprehensive technical resource on lesser-known but biologically significant molecules. 7,8-Dihydroxanthopterin is one such compound—a pteridine derivative that plays a crucial role as a metabolic intermediate and has garnered interest for its potential antioxidant and anti-inflammatory properties. This guide is designed to be a definitive resource for researchers, providing not just a compilation of data, but a synthesized understanding of the causality behind its chemical behavior and analytical methodologies. The protocols and data presented herein are curated to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the highest level of scientific integrity.

Unveiling 7,8-Dihydroxanthopterin: A Core Introduction

7,8-Dihydroxanthopterin is a dihydropterin, a class of heterocyclic compounds characterized by a pyrazine ring fused to a pyrimidine ring. It is the 7,8-dihydro derivative of xanthopterin[1][2]. Its chemical formula is C₆H₇N₅O₂ with a molecular weight of approximately 181.15 g/mol [1]. The IUPAC name for this compound is 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione, though various synonyms are used in literature[3].

This molecule is a known bacterial metabolite and serves as a key intermediate in various biological pathways[1]. Its presence and concentration can be indicative of certain metabolic states, making its accurate detection and quantification a subject of significant interest in biomedical research.

Chemical Structure:

The core structure of 7,8-Dihydroxanthopterin consists of a pteridine ring system with amino and oxo functional groups. The dihydro- designation indicates the saturation of the C7-C8 bond in the pyrazine ring.

Caption: Chemical structure of 7,8-Dihydroxanthopterin.

Physicochemical Properties: A Quantitative Overview

Understanding the physicochemical properties of 7,8-Dihydroxanthopterin is fundamental for its handling, analysis, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₅O₂ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow crystal or powder | [4] |

| Solubility | Good solubility in acidic and alkaline solvents. Sparingly soluble in water. | [4] |

| Predicted pKa | 10.56 ± 0.20 | |

| Predicted XLogP3 | -2.2 | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

| Stability | Relatively stable, with a reported half-life of 1400 hours at neutral pH and room temperature. | [5] |

Note on Stability: While 7,8-dihydroxanthopterin itself is relatively stable, it is often formed from the unstable precursor 7,8-dihydropterin. This instability of the precursor is a critical consideration in experimental design, as it can spontaneously convert to 7,8-dihydroxanthopterin[6].

Biological Significance and Metabolic Pathways

7,8-Dihydroxanthopterin is a key node in the intricate network of pteridine metabolism. Its formation and conversion are tightly regulated by specific enzymes and cellular conditions.

Biosynthesis from Guanosine Triphosphate (GTP)

The biosynthesis of pteridines, including 7,8-Dihydroxanthopterin, originates from guanosine triphosphate (GTP). The initial and rate-limiting step is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH) . This complex enzyme facilitates the conversion of GTP to 7,8-dihydroneopterin triphosphate[4][7][8][9][10]. The mechanism involves the hydrolytic release of formate from the imidazole ring of GTP, followed by a ring expansion to form the pteridine core[4][7][8][9].

Caption: Initial steps of pteridine biosynthesis from GTP.

From 7,8-dihydroneopterin triphosphate, a series of enzymatic reactions lead to the formation of various pteridines. While the direct biosynthetic pathway to 7,8-Dihydroxanthopterin from this intermediate is not fully elucidated in all organisms, it is known to be a downstream metabolite.

Formation from 7,8-Dihydropterin

A significant route for the formation of 7,8-Dihydroxanthopterin is through the autoxidation of 7,8-dihydropterin. In aqueous solutions, 7,8-dihydropterin exists in equilibrium with 6-hydroxy-5,6,7,8-tetrahydropterin. The rapid autoxidation of this hydrated form to 7,8-dihydroxanthopterin drives the equilibrium towards its formation[6][11]. This chemical transformation is a crucial aspect to consider when studying the metabolism of related pteridines, as the measured levels of 7,8-Dihydroxanthopterin may reflect the instability of its precursors[6].

Caption: Formation of 7,8-Dihydroxanthopterin from 7,8-Dihydropterin.

Role in Biological Systems

Recent research has highlighted the presence and function of 7,8-Dihydroxanthopterin in the animal kingdom. Notably, crystals of 7,8-Dihydroxanthopterin have been identified in the eyes of the Zander fish (Sander lucioperca), where they contribute to a reflective layer that enhances light sensitivity[12][13]. This discovery underscores the diverse biological roles of pteridines beyond their metabolic functions.

Analytical Methodologies

The accurate quantification of 7,8-Dihydroxanthopterin in biological matrices is essential for understanding its physiological and pathological roles. Due to its polar nature and potential for instability of its precursors, careful consideration must be given to sample preparation and analytical techniques.

Sample Preparation: Extraction from Biological Matrices

A robust extraction protocol is critical to ensure the recovery and stability of 7,8-Dihydroxanthopterin from complex biological samples. The following is a general protocol for the extraction of pteridines from cell cultures, which can be adapted for other sample types.

Protocol: Pteridine Extraction from Cell Culture

-

Cell Harvesting: After experimental treatment, wash cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

-

Lysis and Extraction: Resuspend the cell pellet in an ice-cold extraction solvent. A commonly used solvent is a mixture of methanol and water (e.g., 80:20 v/v) containing a reducing agent like dithiothreitol (DTT) to prevent oxidation of labile pteridines.

-

Homogenization: Thoroughly homogenize the cell suspension using a probe sonicator or by repeated freeze-thaw cycles to ensure complete cell lysis and extraction of intracellular metabolites.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted pteridines for subsequent analysis.

For plasma or urine samples, protein precipitation followed by solid-phase extraction (SPE) can be an effective method for sample cleanup and concentration of pteridines[14].

Sources

- 1. 7,8-Dihydroxanthopterin | C6H7N5O2 | CID 136648281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7,8-dihydroxanthopterin (CHEBI:85130) [ebi.ac.uk]

- 3. veeprho.com [veeprho.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Active site topology and reaction mechanism of GTP cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Guanine and 7,8-Dihydroxanthopterin Reflecting Crystals in the Zander Fish Eye: Crystal Locations, Compositions, and Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of pteridine derivatives in cells

An In-Depth Technical Guide to the Biological Functions of Pteridine Derivatives in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines are a class of heterocyclic compounds, comprising fused pyrimidine and pyrazine rings, that are fundamental to a vast array of cellular processes.[1][2] Far from being mere metabolic curiosities, these molecules are central players in cellular metabolism, signaling, and homeostasis.[3] Their derivatives, most notably tetrahydrobiopterin (BH4) and folate (Vitamin B9), function as indispensable enzymatic cofactors in the synthesis of neurotransmitters, nitric oxide, nucleic acids, and amino acids.[3][4][5] Consequently, dysregulation of pteridine metabolism is implicated in a wide spectrum of pathologies, including neurological disorders, cardiovascular disease, cancer, and autoimmune conditions.[6][7] This guide provides a comprehensive exploration of the biosynthesis, function, and therapeutic relevance of pteridine derivatives, offering field-proven insights and detailed methodologies for their study.

The Pteridine Biosynthetic Machinery: A Tightly Regulated Network

The cellular pool of pteridines is maintained through a coordinated network of biosynthetic and recycling pathways, ensuring a steady supply of these critical molecules. The de novo pathway, originating from guanosine triphosphate (GTP), is the primary source of pteridines.

The key enzymatic steps are:

-

GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme of the pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin triphosphate.[8][9] Its activity is a critical control point for the entire pathway.

-

6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.[8][10]

-

Sepiapterin Reductase (SPR): SPR performs the final reduction steps to produce tetrahydrobiopterin (BH4), the key biologically active pteridine cofactor.[8][9]

In addition to de novo synthesis, salvage and recycling pathways exist to regenerate active pteridines, ensuring metabolic efficiency. For instance, dihydrobiopterin (BH2), the oxidized product of BH4-dependent reactions, can be recycled back to BH4 by the enzyme dihydropteridine reductase (DHPR).[11]

Caption: De novo biosynthesis and recycling pathways of Tetrahydrobiopterin (BH4).

The Central Role of Tetrahydrobiopterin (BH4) as an Enzymatic Cofactor

Tetrahydrobiopterin (BH4) is arguably the most critical pteridine derivative, acting as an essential cofactor for a select group of powerful enzymes.[12] Its function is to donate electrons, thereby facilitating hydroxylation reactions that are pivotal to cellular signaling and metabolism.

| Enzyme | Substrate | Product | Cellular Function |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | Tyrosine | Amino acid metabolism; precursor for catecholamines.[8][12] |

| Tyrosine Hydroxylase (TH) | Tyrosine | L-DOPA | Rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.[4][8] |

| Tryptophan Hydroxylase (TPH) | Tryptophan | 5-Hydroxytryptophan | Rate-limiting step in the synthesis of serotonin and melatonin.[4][8] |

| Nitric Oxide Synthases (NOS; all isoforms) | L-Arginine | Nitric Oxide (NO) + L-Citrulline | Vasodilation, neurotransmission, immune response.[4] |

| Alkylglycerol Monooxygenase (AGMO) | Alkylglycerols | Fatty Aldehydes + Glycerol | Ether lipid metabolism.[12] |

The requirement of BH4 is absolute for these enzymes. In its absence, or when its levels are insufficient, enzymatic function is severely compromised. A critical example is with Nitric Oxide Synthase (NOS). Low BH4 levels cause the enzyme to become "uncoupled," leading it to produce superoxide radicals (O₂⁻) instead of nitric oxide (NO), a state that promotes oxidative stress and endothelial dysfunction.[4]

Caption: BH4 as an essential cofactor in key metabolic pathways.

Beyond its cofactor activity, BH4 has emerged as a crucial cytoprotective molecule, enhancing antioxidant resistance, supporting mitochondrial energy generation, and protecting from sustained inflammation.[12][13]

Folate: The Master of One-Carbon Metabolism

Folate (Vitamin B9) represents a family of pteridine derivatives that are fundamental to "one-carbon metabolism"—the transfer of single-carbon units (e.g., methyl, formyl groups).[5][14] Unlike BH4, which is synthesized endogenously, humans must obtain folate from their diet, making it an essential nutrient.[5]

The active form, tetrahydrofolate (THF), is generated from dietary folate via the action of dihydrofolate reductase (DHFR).[15] THF and its derivatives are critical for:

-

Nucleic Acid Synthesis: Folates are required for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. This makes them absolutely essential for cell division and proliferation.[14][16]

-

Amino Acid Metabolism: The folate cycle is intricately linked with the methionine cycle. It facilitates the remethylation of homocysteine to methionine, a precursor for S-adenosyl-methionine (SAM), the universal methyl donor for countless cellular reactions, including DNA methylation.[14]

-

Epigenetic Regulation: By supplying methyl groups for DNA and histone methylation, folates play a profound role in regulating gene expression.

The critical role of folate in rapidly dividing cells is exploited in cancer chemotherapy. Antifolate drugs, such as methotrexate, inhibit DHFR, thereby depleting the cellular pool of THF and halting DNA synthesis in cancer cells.[1][5]

Pteridines in Disease: Biomarkers and Pathological Drivers

Given their central roles, it is unsurprising that aberrant pteridine metabolism is a hallmark of numerous diseases.

-

Neurological and Psychiatric Disorders: Deficiencies in BH4, due to genetic mutations in its biosynthetic enzymes, lead to severe neurological symptoms from a lack of dopamine and serotonin.[8][17] Altered pteridine levels are also observed in conditions like Parkinson's disease, Alzheimer's, and depression, reflecting underlying neurotransmitter and oxidative stress imbalances.[7][17]

-

Immune System Activation: Macrophages and T-cells, when activated by inflammatory signals like interferon-gamma (IFN-γ), dramatically upregulate GCH1 activity.[10][18] In human cells, this leads to the production of large amounts of neopterin, which is released and can be measured in bodily fluids as a sensitive real-time marker of cell-mediated immune activation.[7][18] Elevated neopterin is a clinical indicator in autoimmune diseases, infections, and cancer.[7][19]

-

Cancer: The metabolic landscape of cancer cells is often rewired, and pteridine metabolism is no exception. Studies show that pteridine metabolism is disrupted in breast cancer cells, with altered levels of various derivatives correlating with tumorigenicity.[20][21][22] This highlights their potential not only as therapeutic targets (antifolates) but also as diagnostic and prognostic biomarkers.[23][24]

Methodologies for Pteridine Analysis in Cellular Systems

The accurate quantification of pteridines in biological samples is essential for both research and clinical diagnostics. However, this presents a significant analytical challenge due to the inherent instability of the reduced forms (tetrahydro- and dihydro-pteridines), which are highly susceptible to oxidation.[19]

Core Principle of Sample Preparation: The primary goal is to prevent the artifactual oxidation of reduced pteridines. This is achieved by performing all extraction steps under acidic conditions and in the presence of reducing/antioxidant agents.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This is the classic and widely used method.[25] It leverages the natural fluorescence of oxidized pteridines. To measure the total amount of a specific pteridine (e.g., biopterin), samples are often subjected to a controlled oxidation step (e.g., with iodine under acidic or alkaline conditions) to convert all reduced forms (BH4, BH2) to the stable, fluorescent biopterin.[19]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This more advanced technique offers superior specificity and the ability to measure different pteridine forms in their native oxidation state without a pre-oxidation step.[25][26] This is crucial for determining the ratio of reduced to oxidized forms (e.g., the BH4/BH2 ratio), which is a critical indicator of oxidative stress.

Experimental Protocol: Quantification of Pteridines in Cell Lysates by HPLC-MS/MS

This protocol provides a framework for the reliable quantification of pteridines, emphasizing the critical steps for sample stabilization.

I. Reagents and Materials:

-

Cell Culture Plates (6-well or 10 cm dishes)

-

Cell Scrapers

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis/Extraction Buffer: 0.1 M Phosphoric Acid containing 1 mM dithiothreitol (DTT) and 1 mM ascorbic acid. Causality: The acidic pH and potent reducing agents (DTT, ascorbic acid) are critical to inactivate cellular enzymes and immediately stabilize the labile reduced pteridines against oxidation.[27]

-

Protein Quantification Assay (e.g., BCA or Bradford)

-

HPLC-grade solvents (water, methanol, formic acid)

-

Pteridine analytical standards (BH4, BH2, Neopterin, Biopterin)

-

Stable Isotope-Labeled Internal Standards (e.g., ¹³C₆-BH4)

II. Sample Preparation Workflow:

-

Cell Culture: Grow cells to desired confluency (~80-90%).

-

Harvesting: Place the culture dish on ice. Aspirate the culture medium.

-

Washing: Gently wash the cell monolayer twice with 1-2 mL of ice-cold PBS to remove residual medium. Aspirate PBS completely. Expertise: This wash step is crucial to remove extracellular pteridines or interfering substances from the culture medium, ensuring the measurement reflects the intracellular pool.

-

Lysis: Add 200-500 µL of ice-cold Lysis/Extraction Buffer directly to the cell monolayer.

-

Scraping: Immediately use a cell scraper to detach the cells into the buffer.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell disruption.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the pteridines, to a new pre-chilled tube.

-

Protein Normalization: Use a small aliquot of the lysate (pre-centrifugation) to determine the total protein concentration. This will be used to normalize the final pteridine concentrations (e.g., in pmol/mg protein).

-

Analysis or Storage: The extract is now ready for immediate HPLC-MS/MS analysis. If not analyzed immediately, store at -80°C.

III. HPLC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate the polar pteridine compounds.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

-

Quantification: Create a standard curve using the analytical standards. Quantify the endogenous pteridines by comparing their peak area ratios relative to the internal standards against the standard curve.

Caption: Experimental workflow for the quantification of cellular pteridines.

Therapeutic Landscape and Future Outlook

The integral role of pteridines in human health has made their metabolic pathways attractive targets for drug development. Several pteridine-based drugs are already in clinical use, such as the antifolates methotrexate and pralatrexate for cancer and autoimmune diseases, and the diuretic triamterene.[3][6]

Furthermore, synthetic BH4 (sapropterin dihydrochloride) is an FDA-approved treatment for certain genetic disorders of BH4 metabolism and phenylketonuria (PKU).[4] The therapeutic potential of pteridine derivatives is vast and continues to be explored for a range of conditions including chronic inflammation, neurodegeneration, and viral infections.[3][28]

Future research will likely focus on developing more targeted modulators of pteridine metabolism and leveraging the unique pteridine profiles of diseases for the development of novel non-invasive diagnostic and prognostic biomarkers.[24]

Conclusion

Pteridine derivatives are a functionally diverse and critically important class of molecules. From their role as enzymatic cofactors in the synthesis of essential neurotransmitters and signaling molecules to their function in one-carbon metabolism and DNA synthesis, pteridines are woven into the very fabric of cellular life. Their deep involvement in pathophysiology underscores their importance as biomarkers and therapeutic targets. A thorough understanding of their complex biology, coupled with robust analytical methodologies, is paramount for researchers and clinicians aiming to unravel disease mechanisms and develop next-generation therapies.

References

-

Al-Masoudi, N. A., & Al-Alami, D. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. [Link]

-

PMID: 30338914. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. PubMed. [Link]

-

Latini, A., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. PMC - PubMed Central. [Link]

-

Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. PubMed. [Link]

-

Wikipedia. Tetrahydrobiopterin. Wikipedia. [Link]

-

Informative Videos. (2025). Tetrahydrobiopterin BH4 and dihydrobiopterin BH2 cofactors involved in various biochemical processes. YouTube. [Link]

-

Staats Pires, A. C., et al. (2020). Pteridine metabolism and neurotransmitter pathway. ResearchGate. [Link]

-

PMID: 37237903. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. PubMed. [Link]

-

Nagatsu, T., et al. (1995). Regulation of pteridine-requiring enzymes by the cofactor tetrahydrobiopterin. PubMed. [Link]

-

Zheng, Y., & Cantley, L. C. (2019). Toward a better understanding of folate metabolism in health and disease. PMC - NIH. [Link]

-

Wikipedia. Folate. Wikipedia. [Link]

-

Panchal, M., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. [Link]

-

Various Authors. (2024). Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate. [Link]

-

Werner, E. R., et al. (1993). Biochemistry and function of pteridine synthesis in human and murine macrophages. PubMed. [Link]

-

van der Velden, J. W., & van der Hart, M. C. (2000). Pteridines and affective disorders. Cambridge Core. [Link]

-

van der Velden, J. W., & van der Hart, M. C. (2000). Pteridines and affective disorders. PubMed. [Link]

-

Various Authors. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Research Square. [Link]

-

Espinosa-Mansilla, A., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. MDPI. [Link]

-

Durán-Merás, I., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Publishing. [Link]

-

Various Authors. (2025). Determination of the "Drug-like" criteria of the studied compounds. ResearchGate. [Link]

-

MedSimplified. (2023). Folate Cycle - Folic Acid Metabolism. YouTube. [Link]

-

Medico-visuals with Dr. G.B. John. (2024). Functions or uses of Folate Acid (Pteroyl glutamic acid, Vitamin B9). YouTube. [Link]

-

Office of Dietary Supplements (ODS) - NIH. (2022). Folate - Health Professional Fact Sheet. NIH. [Link]

-

Various Authors. (2023). Pterin compounds: from butterflies to biochemistry. Chemistry in New Zealand. [Link]

-

Panchal, M., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry. [Link]

-

Rasmussen, L., et al. (2022). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II. PMC - NIH. [Link]

-

Al-Obaidi, A. S. M., et al. (2015). Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. [Link]

-

Burton, C., et al. (2018). Simplified schematic of the proposed pteridine biosynthetic pathway. ResearchGate. [Link]

-

Rasmussen, L., et al. (2022). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Can. Scholars' Mine. [Link]

-

Rasmussen, L., et al. (2022). Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - part II. Metabolomics. [Link]

Sources

- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 5. Folate - Wikipedia [en.wikipedia.org]

- 6. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 8. Regulation of pteridine-requiring enzymes by the cofactor tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biochemistry and function of pteridine synthesis in human and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Folate - Health Professional Fact Sheet [ods.od.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pteridines and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pteridines and affective disorders | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 19. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "Establishing Pteridine Metabolism in a Progressive Isogenic Breast Can" by Lindsey Rasmussen, Zachary Foulks et al. [scholarsmine.mst.edu]

- 22. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Discovery and history of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione

An In-Depth Technical Guide to 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione (Isoxanthopterin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule more commonly known by its trivial name, isoxanthopterin. First discovered as a pigment in the wings of butterflies, the scientific understanding of isoxanthopterin has evolved significantly. It is now recognized as a key intermediate in pteridine metabolism with diverse and critical biological roles, ranging from being a structural component in the advanced optical systems of crustaceans to a potential biomarker in human disease. This document delves into the historical context of its discovery, its detailed chemical and physical properties, biosynthetic pathways, multifaceted biological functions, and the analytical methodologies employed for its detection and quantification. The guide is intended to serve as a foundational resource for researchers in biochemistry, materials science, and drug development, providing both fundamental knowledge and insights into its potential applications.

Introduction and Historical Perspective

The journey to understanding isoxanthopterin is intrinsically linked to the broader history of pteridine chemistry. The story begins in 1889 when Sir Frederick Gowland Hopkins isolated a yellow pigment from the wings of the English brimstone butterfly, which he named "pterin" from the Greek word pteron, meaning wing.[1] However, the precise chemical structures of these compounds remained elusive for decades due to their unusual physical properties and the difficulty in performing accurate elemental analysis.[2]

It was not until 1940 that the German chemist Robert Purrmann successfully elucidated the structures of the first pterins, including xanthopterin, leucopterin, and isoxanthopterin, through logical synthesis.[2] This seminal work opened the floodgates for research into the isolation, synthesis, and biological function of a wide array of naturally occurring pteridines.[2][3] Initially characterized as simple pigments, pteridines are now understood to be a diverse class of heterocyclic compounds with profound biological significance, acting as enzyme cofactors, signaling molecules, and, as is particularly relevant for isoxanthopterin, functional biomaterials.[1][4]

Chemical and Physical Properties

Isoxanthopterin is a pteridine derivative characterized by a fused pyrimidine and pyrazine ring system.[1] Its formal chemical name is this compound.

Core Chemical Data

A summary of the key chemical identifiers and properties for isoxanthopterin is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2-amino-3,8-dihydropteridine-4,7-dione | [5] |

| Synonyms | Isoxanthopterin, 2-Amino-4,7-dihydroxypteridine | [6] |

| CAS Number | 529-69-1 | [5][6] |

| Molecular Formula | C₆H₅N₅O₂ | [5][6] |

| Molecular Weight | 179.14 g/mol | [5][6] |

| Appearance | Off-white to brown powder | [6] |

Structural and Optical Properties

The arrangement of atoms in isoxanthopterin allows for the formation of extensive hydrogen-bonded layers. This crystalline structure is responsible for one of its most remarkable properties: a high refractive index. The calculated refractive index in the H-bonded plane is approximately 1.96, making crystalline isoxanthopterin an ideal material for reflecting light.[7][8] This high refractive index is fundamental to its biological role in the eyes of certain aquatic animals.[7][9]

Furthermore, isoxanthopterin is a fluorescent molecule. This intrinsic fluorescence provides a basis for sensitive analytical detection methods.[10][11] For instance, in a pH 8.5 buffer solution, it can be detected by setting the analysis wavelength to 325 nm.[10]

Biosynthesis of Isoxanthopterin

Isoxanthopterin is a key intermediate in the pteridine metabolic pathway. Its synthesis begins with the precursor 7,8-dihydropterin. The pathway involves a two-step enzymatic process.

-

Oxidation of 7,8-Dihydropterin: The enzyme dihydropterin oxidase catalyzes the oxidation of 7,8-dihydropterin to form pterin.[12][13] The gene little isoxanthopterin (lix) in Drosophila melanogaster has been identified as the structural gene for this enzyme.[13]

-

Hydroxylation of Pterin: Subsequently, the enzyme xanthine dehydrogenase (XDH) hydroxylates the pterin molecule at the 7th position of the pteridine ring to yield isoxanthopterin.[12][14]

The following diagram illustrates this core biosynthetic pathway.

Caption: Biosynthesis of Isoxanthopterin.

Biological Functions and Significance

Once considered merely a metabolic byproduct or a simple pigment, isoxanthopterin is now known to have several critical and diverse biological functions.

Role in Animal Coloration and Vision

Pteridines are well-established pigments in the animal kingdom, particularly in insects, where they contribute to the yellow, orange, and red colors of wings and eyes.[4][12][15] Isoxanthopterin, a colorless compound with violet fluorescence, is a part of this palette.[12]

More strikingly, recent discoveries have revealed that isoxanthopterin is a key functional material in the sophisticated visual systems of decapod crustaceans like shrimp, lobsters, and crayfish.[7][8] In these animals, crystals of isoxanthopterin form both the image-forming "distal" mirror and the light-intensifying "tapetum" reflector in their compound eyes.[7][9] The high refractive index of crystalline isoxanthopterin makes it exceptionally well-suited for this role, demonstrating a fascinating example of "organic biomineralization" where an organic molecule is utilized for its optical properties.[7]

Metabolic Intermediate and Potential Regulator

As a product of the pteridine pathway, isoxanthopterin is a natural metabolic intermediate.[16] There is also evidence to suggest it may have regulatory roles. In vitro studies have shown that isoxanthopterin, which is an analog of guanine, can interfere with RNA and DNA synthesis and may inhibit cell proliferation.[16] This suggests a potential mechanism of action through interaction with nucleic acids.[17] In insects, it has been proposed that isoxanthopterin may serve as a form of "storage-excretion" for nitrogen.[12]

Biomarker in Human Health and Disease

The presence and concentration of pteridines in bodily fluids can be indicative of certain physiological or pathological states. There is growing interest in isoxanthopterin as a clinical biomarker.

-

Cancer: Elevated levels of isoxanthopterin have been observed in the urine of patients with stomach cancer.[10] Studies on breast cancer cell models have also shown that isoxanthopterin concentrations can be differentially expressed in relation to tumorigenicity, suggesting altered pteridine metabolism in cancer cells.[18][19]

-

Metabolic Disorders: Isoxanthopterin is being investigated as a valuable marker for the differential diagnosis of hyperphenylalaninemia, specifically in identifying 6-pyruvoyltetrahydropterin synthase deficiency (PTPSD).[17][20] The inclusion of the isoxanthopterin percentage (Iso%) in urine pterin analysis has been shown to significantly reduce the rate of misdiagnosis.[20]

-

Oxidative Stress: It has been proposed as an indicator of xanthine oxidase activity, which is associated with oxidative stress and endothelial dysfunction.[17]

Methodologies for Analysis and Synthesis

The study of isoxanthopterin relies on robust analytical techniques for its detection and quantification, as well as established methods for its chemical synthesis.

Analytical Protocols

Due to its intrinsic fluorescence, spectrofluorimetry is a particularly powerful tool for the analysis of isoxanthopterin.

Protocol: Simultaneous Determination of Xanthopterin and Isoxanthopterin in Urine by Synchronous Fluorescence Spectroscopy [10]

This method provides a simple, rapid, and sensitive means of quantifying isoxanthopterin in biological samples.

-

Sample Preparation:

-

Collect urine samples.

-

Filter the sample through a 0.45 μm membrane filter to remove particulate matter. No other complex separation procedures are required.

-

-

Buffer Preparation:

-

Prepare a KH₂PO₄-NaOH buffer solution with a pH of 8.5.

-

-

Spectrofluorimetric Analysis:

-

Dilute the filtered urine sample with the pH 8.5 buffer.

-

Use a fluorescence spectrophotometer to perform a synchronous fluorescence scan.

-

Set the wavelength difference (Δλ) between the excitation and emission monochromators to 65 nm.

-

Record the fluorescence intensity at the detection wavelength for isoxanthopterin, which is 325 nm.

-

-

Quantification:

-

Create a calibration curve using standard solutions of isoxanthopterin of known concentrations.

-

Determine the concentration of isoxanthopterin in the urine sample by comparing its fluorescence intensity to the calibration curve.

-

The limit of detection for this method is approximately 0.48 ng/mL.

-

The workflow for this analytical protocol is depicted below.

Sources

- 1. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 4. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxanthopterin | C6H5N5O2 | CID 135398700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoxanthopterin | CymitQuimica [cymitquimica.com]

- 7. pnas.org [pnas.org]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Simultaneous determination of xanthopterin and isoxanthopterin in human urine by synchronous fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic and biochemical characterization of little isoxanthopterin (lix), a gene controlling dihydropterin oxidase activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Application of isoxanthopterin as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

7,8-Dihydroxanthopterin: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Biological Significance

Abstract

7,8-Dihydroxanthopterin is a pivotal, yet often overlooked, pteridine metabolite situated at a critical juncture of diverse biological pathways. While not as extensively studied as its downstream derivative, tetrahydrobiopterin, its role as a key intermediate in the biosynthesis of vital cofactors and pigments underscores its importance across a wide spectrum of organisms. This technical guide provides an in-depth exploration of the natural sources of 7,8-dihydroxanthopterin, detailing its biosynthetic pathway from guanosine triphosphate (GTP) and its distribution in bacteria, algae, insects, and vertebrates. We will elucidate its function as a precursor to pigments that color the integument and eyes of insects and as a component of light-reflecting systems in the eyes of fish. Furthermore, this guide will detail its crucial role as an intermediate in the synthesis of tetrahydrobiopterin, an essential cofactor for the production of neurotransmitters such as dopamine. A comprehensive, step-by-step protocol for the extraction and quantification of 7,8-dihydroxanthopterin from biological samples using High-Performance Liquid Chromatography (HPLC) is provided for researchers. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this multifaceted molecule and its potential applications.

Introduction: The Central Role of 7,8-Dihydroxanthopterin in Pteridine Metabolism

Pteridines are a class of heterocyclic compounds ubiquitous in nature, serving a multitude of biological functions ranging from pigmentation to enzymatic catalysis.[1] At the heart of pteridine metabolism lies 7,8-dihydroxanthopterin, a dihydropterin that serves as a critical branch-point intermediate.[2] Its biosynthesis originates from guanosine triphosphate (GTP) through a series of enzymatic conversions.[1] From this central position, 7,8-dihydroxanthopterin can be directed towards two major metabolic fates: oxidation to form xanthopterin and other colored pteridine pigments, or reduction to form the vital cofactor tetrahydrobiopterin (BH4).[3][4] This guide will delve into the natural reservoirs of this compound and the intricate biochemical pathways it navigates.

Natural Sources and Distribution

7,8-Dihydroxanthopterin is found across diverse biological kingdoms, from prokaryotes to vertebrates, highlighting its fundamental importance in cellular metabolism.

Bacteria

In the microbial world, 7,8-dihydroxanthopterin is recognized as a bacterial metabolite.[5] Its presence is integral to the biosynthesis of folate and other essential pteridine-derived cofactors necessary for microbial growth and proliferation.

Algae and Cyanobacteria

Pteridines have been identified in various species of algae, including blue-green algae (cyanobacteria).[6][7] Studies suggest that these compounds, including derivatives of 7,8-dihydroxanthopterin, may play a role in photoprotection and the regulation of metabolic responses to nutrient availability, potentially influencing the dynamics of algal blooms.[8] While the precise functions of 7,8-dihydroxanthopterin in these organisms are still under investigation, their presence points to a conserved role in fundamental cellular processes.

Insects

Insects utilize 7,8-dihydroxanthopterin as a key precursor for the synthesis of a variety of pigments that contribute to their coloration. For instance, it is a building block for xanthopterin (a yellow pigment) and leucopterin (a white pigment), which are responsible for the characteristic colors of many butterfly and wasp species. Furthermore, it is involved in the biosynthesis of drosopterins, the red eye pigments in Drosophila melanogaster. The accumulation of pteridines in the heads of insects has also been utilized as a biochemical marker for age determination in forensic entomology.[6][8][9]

Vertebrates

In vertebrates, the most well-characterized role of 7,8-dihydroxanthopterin is as an intermediate in the biosynthesis of tetrahydrobiopterin (BH4).[4] However, it also has specialized functions. A notable example is its presence in crystalline form in the tapetum lucidum of the eyes of some fish, such as the zander (Stizostedion lucioperca).[3][10] These crystals of 7,8-dihydroxanthopterin contribute to a reflective layer that enhances vision in low-light conditions by backscattering light to the photoreceptors.[3][4][10]

| Organism Class | Primary Role of 7,8-Dihydroxanthopterin | Key References |

| Bacteria | Metabolic intermediate in cofactor synthesis | [5] |

| Algae/Cyanobacteria | Potential role in photoprotection and metabolism | [6][7][8] |

| Insects | Precursor to pigments (e.g., xanthopterin, drosopterins) | [6][8][9] |

| Fish | Light reflection in the eye (tapetum lucidum) | [3][4][10] |

| Mammals | Intermediate in tetrahydrobiopterin (BH4) biosynthesis | [4] |

Biosynthesis of 7,8-Dihydroxanthopterin

The de novo biosynthesis of all pteridines begins with guanosine triphosphate (GTP).[1] The pathway to 7,8-dihydroxanthopterin involves a series of enzymatic steps that are highly conserved across different organisms.

Caption: Biosynthesis pathway of 7,8-Dihydroxanthopterin from GTP.

Biological Functions and Signaling Pathways

The biological significance of 7,8-dihydroxanthopterin stems primarily from its role as a precursor to two major classes of molecules: pigments and the essential cofactor tetrahydrobiopterin (BH4).

Precursor to Pteridine Pigments

In insects, 7,8-dihydroxanthopterin is a substrate for various enzymes that lead to the formation of colored pteridines. For example, it can be oxidized to xanthopterin, a yellow pigment. This pathway is crucial for the coloration of many insect species, which plays a role in camouflage, mimicry, and mating displays.

Intermediate in Tetrahydrobiopterin (BH4) Synthesis and its Role in Neurotransmitter Production

The most critical function of 7,8-dihydroxanthopterin in vertebrates is its role in the synthesis of tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for several aromatic amino acid hydroxylases, including tyrosine hydroxylase, which catalyzes the rate-limiting step in the biosynthesis of dopamine, a key neurotransmitter.[2][11][12]

The conversion of 7,8-dihydroxanthopterin to BH4 is a multi-step process involving the enzymes sepiapterin reductase and dihydrofolate reductase.[3][5]

Caption: Role of 7,8-Dihydroxanthopterin in BH4 synthesis and dopamine production.

A deficiency in BH4 can lead to severe neurological disorders due to the impaired synthesis of neurotransmitters.[12] Therefore, the metabolic pathway leading from 7,8-dihydroxanthopterin to BH4 is of significant interest in the context of neurological diseases and their treatment.

Experimental Protocols: Extraction and Quantification of 7,8-Dihydroxanthopterin

The accurate quantification of 7,8-dihydroxanthopterin from biological samples is crucial for studying its metabolism and biological roles. The following protocol outlines a robust method for the extraction and analysis of pteridines from insect heads using High-Performance Liquid Chromatography (HPLC).

Sample Preparation and Extraction from Insect Heads

This protocol is adapted from established methods for pteridine analysis in insects.[9][13]

-

Sample Collection: Collect insect heads (fresh or frozen at -80°C) and place each head in a 1.5 mL microcentrifuge tube.

-

Homogenization: Add 200 µL of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 0.2% β-mercaptoethanol to prevent oxidation) to each tube.

-

Mechanical Lysis: Homogenize the tissue thoroughly using a motorized pestle or a bead beater until no visible tissue fragments remain. Keep the samples on ice throughout this process.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Protein Precipitation: Add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the supernatant to precipitate proteins. Vortex briefly and incubate on ice for 15 minutes.

-

Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Quantification

The following HPLC method is a general guideline and may require optimization depending on the specific instrument and column used.

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 15 mM potassium phosphate buffer, pH 6.0.

-

Solvent B: Methanol.

-

-

Gradient Program:

-

0-5 min: 2% B

-

5-15 min: 2-20% B (linear gradient)

-

15-20 min: 20% B

-

20-22 min: 20-2% B (linear gradient)

-

22-30 min: 2% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector set to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

-

Quantification: Create a standard curve using a certified 7,8-dihydroxanthopterin standard of known concentrations. The concentration in the samples can then be determined by comparing their peak areas to the standard curve.

Caption: Workflow for the extraction and HPLC analysis of 7,8-Dihydroxanthopterin.

Conclusion and Future Perspectives

7,8-Dihydroxanthopterin occupies a central and indispensable position in the intricate web of pteridine metabolism. Its roles as a precursor to both vibrant pigments and the essential cofactor tetrahydrobiopterin highlight its multifaceted importance in a wide array of biological systems. For researchers in fields ranging from entomology and marine biology to neuroscience and drug development, a thorough understanding of 7,8-dihydroxanthopterin's biosynthesis, distribution, and function is paramount. The methodologies outlined in this guide provide a solid foundation for the accurate quantification of this key metabolite, paving the way for further investigations into its precise roles in health and disease. Future research should focus on elucidating the specific regulatory mechanisms that control the metabolic fate of 7,8-dihydroxanthopterin, as this could unveil novel therapeutic targets for a variety of disorders, particularly those linked to neurotransmitter deficiencies.

References

-

Nagatsu, T. (2016). Tyrosine hydroxylase (TH), its cofactor tetrahydrobiopterin (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects. Journal of Neural Transmission, 123(11), 1255–1278. [Link]

-

Homma, D., Katoh, S., & Sumi-Ichinose, C. (2018). The role of tetrahydrobiopterin and catecholamines in the developmental regulation of tyrosine hydroxylase level in the brain. Journal of Neurochemistry, 147(5), 656–667. [Link]

-

Andrade, P., & Carneiro, M. (2021). Pterin-based pigmentation in animals. Biology Letters, 17(8), 20210221. [Link]

-

Hyland, K. (1997). Pteridines and mono-amines: relevance to neurological damage. Pteridines, 8(3), 137-146. [Link]

-

Goodwill, K. E., Sabat, M., & Stevens, R. C. (1998). Crystal structure of tyrosine hydroxylase with bound cofactor analogue and iron at 2.3 A resolution: self-hydroxylation of Phe300 and the pterin-binding site. Biochemistry, 37(39), 13437–13445. [Link]

-

Zhang, Q., Hirsch, A., Shmul, G., Palmer, B. A., Weiner, S., & Addadi, L. (2019). Guanine and 7,8-Dihydroxanthopterin Reflecting Crystals in the Zander Fish Eye: Crystal Locations, Compositions, and Structures. Journal of the American Chemical Society, 141(50), 19736–19745. [Link]

-

Crabtree, M. J., & Channon, K. M. (2011). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. Nitric Oxide, 25(2), 81–88. [Link]

-

PubChem. (n.d.). 7,8-Dihydroxanthopterin. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Hatfield, D. L., Van Baalen, C., & Forrest, H. S. (1961). Pteridines in blue green algae. Plant Physiology, 36(2), 240–243. [Link]

-

Křemenová, J., Balvín, O., Otti, O., & Bartonicka, T. (2020). Identification and age-dependence of pteridines in bed bugs (Cimex lectularius) and bat bugs (C. pipistrelli) using liquid chromatography-tandem mass spectrometry. Scientific Reports, 10(1), 9355. [Link]

-

Wilson, T. G., & Jacobson, K. B. (1977). Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure. Biochemical Genetics, 15(3-4), 307–319. [Link]

-

Haro, I., Anjos, T., Leitão, J. H., & Lazzara, R. (2013). Sepiapterin Reductase and the Biosynthesis of Tetrahydrobiopterin in Drosophila Melanogaster. Pteridines, 24(3), 159-169. [Link]

-

Forrest, H. S., Van Baalen, C., & Myers, J. (1957). Occurrence of Pteridines in a Blue-Green Alga. Science, 125(3250), 699–700. [Link]

-

Palmer, B. A., Hirsch, A., Brumfeld, V., Shmul, G., Addadi, L., & Weiner, S. (2018). Optically functional isoxanthopterin crystals in the mirrored eyes of decapod crustaceans. Proceedings of the National Academy of Sciences, 115(41), 10376–10381. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of tetrahydrobiopterin and catecholamines in the developmental regulation of tyrosine hydroxylase level in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sepiapterin reductase and the biosynthesis of tetrahydrobiopterin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorecology.org [vectorecology.org]

- 7. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tyrosine hydroxylase (TH), its cofactor tetrahydrobiopterin (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of 7,8-Dihydrobiopterin in Metabolic Homeostasis: A Technical Guide

Abstract

This technical guide provides a comprehensive exploration of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione, more commonly known as 7,8-dihydrobiopterin (BH2). While often considered an oxidized and inactive form of tetrahydrobiopterin (BH4), BH2 holds a central position in the intricate network of metabolic pathways that govern the synthesis and regeneration of the essential enzyme cofactor, BH4. This document will delve into the core biochemistry of BH2, its dynamic interplay within the de novo, salvage, and recycling pathways of BH4 biosynthesis, and the critical enzymatic players that orchestrate these transformations. Furthermore, we will examine the profound clinical implications of dysregulated BH2 metabolism in a range of pathologies, including neurological and cardiovascular disorders. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this crucial pteridine and its therapeutic potential.

Introduction: Beyond an Oxidized Byproduct

7,8-Dihydrobiopterin (BH2) is a pteridine molecule that serves as the direct precursor to the indispensable enzyme cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][2] BH4 is an absolute requirement for the catalytic activity of several key enzymes, including the aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase) and all isoforms of nitric oxide synthase (NOS).[3][4] Consequently, BH4 is essential for the synthesis of monoamine neurotransmitters such as dopamine and serotonin, the catabolism of phenylalanine, and the production of the signaling molecule nitric oxide.[4][5] The intracellular concentration of BH4 is tightly regulated through a delicate balance of de novo synthesis, recycling, and salvage pathways, with BH2 being a key intermediate in these processes.[1][6] An imbalance in the BH4/BH2 ratio is a critical factor in the "uncoupling" of nitric oxide synthase, leading to the production of superoxide radicals instead of nitric oxide and contributing to oxidative stress and endothelial dysfunction.[6][7]

The Metabolic Crossroads: BH2 in Tetrahydrobiopterin Biosynthesis

The maintenance of adequate cellular BH4 levels is orchestrated by three interconnected metabolic pathways, all of which involve BH2 as a central metabolite.

The De Novo Synthesis Pathway: From GTP to BH4

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[1][3]

-

GTP cyclohydrolase I (GCH1): This rate-limiting enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[8][9] The activity of GCH1 is subject to feedback inhibition by BH4, a mechanism mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[10] Phenylalanine can stimulate GCH1 activity by reversing this feedback inhibition.[10]

-

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[11][12] Mutations in the PTS gene are a common cause of BH4 deficiency.[11][13]

-

Sepiapterin Reductase (SPR): In the final step, sepiapterin reductase catalyzes the NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to BH4.[14][15]

The Salvage Pathway: The Central Role of BH2

The salvage pathway provides an alternative route for BH4 synthesis, particularly in tissues where the de novo pathway may be less active. This pathway directly utilizes BH2 as a substrate.[6][16]

-

Formation of Sepiapterin: Intermediates from the de novo pathway can be converted to sepiapterin.[5]

-

Sepiapterin Reductase (SPR): SPR reduces sepiapterin to 7,8-dihydrobiopterin (BH2).[14][15]

-

Dihydrofolate Reductase (DHFR): In a critical step, dihydrofolate reductase reduces BH2 to the active cofactor BH4, utilizing NADPH as a reductant.[7][17][18] This function of DHFR is distinct from its well-known role in folate metabolism.[17][18]

The Recycling Pathway: Regenerating BH4 after Catalysis

During the enzymatic reactions catalyzed by aromatic amino acid hydroxylases, BH4 is oxidized to a pterin-4a-carbinolamine intermediate.[6][19] The recycling pathway efficiently regenerates BH4 from this intermediate.

-

Pterin-4a-carbinolamine Dehydratase (PCD): This enzyme catalyzes the dehydration of pterin-4a-carbinolamine to form quinonoid dihydrobiopterin (qBH2).[19][20]

-

Dihydropteridine Reductase (DHPR): DHPR then reduces qBH2 back to BH4, utilizing NADH or NADPH as a cofactor.[6][21]

It is important to note that the unstable qBH2 can rearrange to the more stable 7,8-dihydrobiopterin (BH2) if not rapidly reduced by DHPR.[17] This BH2 can then re-enter the salvage pathway to be converted back to BH4 by DHFR.

Clinical Significance: When BH2 Metabolism Goes Awry

Defects in the enzymes responsible for BH4 synthesis and recycling lead to a group of rare genetic disorders known as BH4 deficiencies. These disorders result in hyperphenylalaninemia and a severe deficiency of monoamine neurotransmitters, leading to neurological symptoms such as developmental delay, seizures, and movement disorders.[11][22]

| Enzyme Deficiency | Associated Gene | Primary Metabolic Consequence | Key Clinical Features |

| GTP Cyclohydrolase I Deficiency | GCH1 | Impaired de novo synthesis of BH4.[9] | Dopa-responsive dystonia, hyperphenylalaninemia.[8][9] |

| 6-Pyruvoyltetrahydropterin Synthase Deficiency | PTS | Block in the de novo pathway, accumulation of neopterin.[11][23] | Severe neurological impairment, hyperphenylalaninemia.[13][24] |

| Sepiapterin Reductase Deficiency | SPR | Impaired final step of de novo and salvage pathways.[14][22] | Dystonia with diurnal variation, oculogyric crises.[14][22] |

| Dihydropteridine Reductase Deficiency | QDPR | Impaired recycling of qBH2 to BH4.[2] | Hyperphenylalaninemia, neurological deterioration.[2] |

| Pterin-4a-carbinolamine Dehydratase Deficiency | PCBD1 | Impaired recycling of pterin-4a-carbinolamine.[20][25] | Generally mild hyperphenylalaninemia.[20][26] |

Furthermore, an elevated BH2/BH4 ratio is implicated in the pathogenesis of cardiovascular diseases.[27] In conditions of oxidative stress, BH4 is readily oxidized to BH2.[6] BH2 does not support nitric oxide production by eNOS; instead, it promotes eNOS uncoupling, leading to the generation of superoxide and contributing to endothelial dysfunction, a hallmark of atherosclerosis and hypertension.[7][27]

Experimental Protocols for Studying BH2 and Related Enzymes

Quantification of BH2 and BH4 by HPLC with Electrochemical and Fluorescence Detection

Objective: To accurately measure the levels of BH2 and BH4 in biological samples.

Methodology:

-

Sample Preparation: Homogenize tissue or cell pellets in an acidic extraction buffer (e.g., 0.1 M HCl or perchloric acid) to stabilize the pteridines. Centrifuge to remove precipitated proteins.

-

Differential Oxidation: To distinguish between BH2 and BH4, the sample is divided into two aliquots. One aliquot is treated with an acidic iodine solution to oxidize all reduced pteridines to biopterin. The other aliquot is treated with an alkaline iodine solution, which selectively oxidizes BH4 to biopterin while leaving BH2 intact.

-

HPLC Separation: The treated samples are injected onto a reverse-phase C18 HPLC column. An isocratic mobile phase (e.g., methanol/water with a phosphate buffer) is used to separate the pteridines.

-

Detection:

-

Fluorescence Detection: Biopterin is detected by its native fluorescence (excitation ~350 nm, emission ~450 nm).

-

Electrochemical Detection: Reduced pteridines (BH4) can be detected directly using an electrochemical detector set at an oxidizing potential.

-

-

Quantification: The concentrations of BH2 and BH4 are calculated by comparing the peak areas to a standard curve of known concentrations. The difference in biopterin concentration between the acidic and alkaline oxidation steps corresponds to the amount of BH2.

Enzyme Activity Assay for Dihydrofolate Reductase (DHFR) using a Spectrophotometric Method

Objective: To measure the activity of DHFR in converting BH2 to BH4.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), NADPH, and the sample containing DHFR (e.g., cell lysate).

-

Initiation of Reaction: Start the reaction by adding the substrate, 7,8-dihydrobiopterin (BH2).

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculation of Activity: The rate of NADPH oxidation is directly proportional to the DHFR activity. The enzyme activity is calculated using the molar extinction coefficient of NADPH at 340 nm. One unit of DHFR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

7,8-Dihydrobiopterin is far more than a mere oxidized metabolite. It is a critical nexus in the intricate metabolic pathways that ensure the availability of the essential cofactor tetrahydrobiopterin. A thorough understanding of the enzymes that govern the synthesis and reduction of BH2, and the factors that influence the cellular BH4/BH2 ratio, is paramount for elucidating the pathophysiology of a wide range of human diseases. The continued investigation into the nuanced roles of BH2 and its associated metabolic pathways holds significant promise for the development of novel therapeutic strategies for neurological, cardiovascular, and other metabolic disorders.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for Dihydrobiopterin (HMDB0000038) [hmdb.ca]

- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 9. GCH1 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PTS gene: MedlinePlus Genetics [medlineplus.gov]

- 12. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 15. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 19. Phylogenomic and Functional Analysis of Pterin-4a-Carbinolamine Dehydratase Family (COG2154) Proteins in Plants and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PCBD1 gene: MedlinePlus Genetics [medlineplus.gov]

- 21. Dihydrobiopterin - Wikipedia [en.wikipedia.org]

- 22. Sepiapterin reductase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 23. PTS 6-pyruvoyltetrahydropterin synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 24. WikiGenes - PTS - 6-pyruvoyltetrahydropterin synthase [wikigenes.org]

- 25. medlineplus.gov [medlineplus.gov]

- 26. PCBD1 - Wikipedia [en.wikipedia.org]

- 27. The role of tetrahydrobiopterin in inflammation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7,8-Dihydroxanthopterin

Abstract

7,8-Dihydroxanthopterin is a dihydropterin, a class of heterocyclic compounds with significant roles in various biological systems. As a bacterial metabolite and a component of biological reflectors in the eyes of certain fish, its unambiguous identification is crucial for researchers in microbiology, biochemistry, and materials science.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 7,8-Dihydroxanthopterin. We delve into the causality behind experimental choices, present key data, and provide field-proven protocols to ensure trustworthy and reproducible results for professionals in research and drug development.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For 7,8-Dihydroxanthopterin, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is a critical first step in its identification, confirming its molecular formula with high confidence.

Foundational Mass Data

The primary goal of MS analysis for a known compound is to confirm that the experimental mass aligns with the theoretical mass calculated from its molecular formula, C₆H₇N₅O₂.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₅O₂ | PubChem[1] |

| Molecular Weight (Average) | 181.15 g/mol | PubChem[1] |

| Monoisotopic Mass (Exact) | 181.05997448 Da | PubChem[1] |

Ionization and Fragmentation Insights

The choice of ionization technique is critical. Electrospray ionization (ESI) is suitable for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode. In a notable real-world application, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was instrumental in unequivocally identifying 7,8-Dihydroxanthopterin as the component of biogenic crystals in the eye of the zander fish.[2][3] This choice was likely driven by the need to analyze the compound directly from a solid biological matrix with minimal sample preparation.

While detailed fragmentation (MS/MS) spectra for 7,8-Dihydroxanthopterin are not widely published, tandem MS experiments would be expected to show characteristic losses from the pterin ring system, such as the loss of HNCO or CO, which can help in distinguishing it from other isomers.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the acquisition of an accurate mass spectrum using an ESI-TOF mass spectrometer.

-

Sample Preparation: Dissolve 1 mg of 7,8-Dihydroxanthopterin in 1 mL of a suitable solvent (e.g., methanol or water with 0.1% formic acid to aid protonation). Dilute the stock solution to a final concentration of ~10 µg/mL.

-

Instrumentation Setup:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Sampling Cone Voltage: 30 V (can be optimized).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Analyzer: Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

-

Data Analysis: Process the spectrum to identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured mass to the theoretical exact mass (182.06778 Da for [C₆H₇N₅O₂ + H]⁺) to calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm provides high confidence in the elemental composition.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for HRMS identification of 7,8-Dihydroxanthopterin.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is a powerful tool for characterizing compounds with chromophores. The conjugated pterin ring system in 7,8-Dihydroxanthopterin gives rise to characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule.

Interpreting the UV-Vis Spectrum

The electronic transitions responsible for UV absorption in pterins are typically π → π* transitions.[4] The extent of the conjugated system dictates the energy required for these transitions; larger conjugated systems generally absorb at longer wavelengths.[5] The UV spectrum serves as a fingerprint, and its features can be affected by solvent polarity and pH, which can alter the protonation state of the molecule. The UV absorption spectrum for 7,8-dihydroxanthopterin has been reported in the supporting information of a study identifying it in fish eye crystals.[3]

| Parameter | Wavelength (nm) | Notes |

| λmax 1 | ~275 nm | Primary absorption peak, indicative of the pterin chromophore. |

| λmax 2 | ~330 nm | Secondary, lower intensity absorption peak. |

Data interpreted from the UV absorption spectrum provided in the supporting information of Zhang et al., J. Am. Chem. Soc. 2019.[3]

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a stock solution of 7,8-Dihydroxanthopterin in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution like PBS pH 7.4). A typical concentration is 1 mg/mL.

-

Determine Working Concentration: Dilute the stock solution to obtain an absorbance reading between 0.5 and 1.5 AU at the expected λmax to ensure adherence to the Beer-Lambert law. A starting concentration of 10-20 µg/mL is recommended.

-

Instrumentation Setup:

-

Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

-

Wavelength Range: Scan from 400 nm down to 200 nm.

-

-

Measurement:

-

Fill both the sample and reference cuvettes with the solvent (blank). Run a baseline correction.

-

Replace the blank in the sample cuvette with the sample solution.

-

Acquire the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow for UV-Vis Spectral Analysis

Caption: Workflow for UV-Vis analysis of 7,8-Dihydroxanthopterin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the most powerful technique for determining the detailed atomic structure of a molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Predicted NMR Spectral Features

The key structural features to consider are:

-

The dihydropyrazine ring containing a methylene group (CH₂) at the C7 position.

-

The pyrimidine ring with an exocyclic amine (NH₂) and two amide-like protons (NH).

-

A single proton on the pyrazine ring at the C4a position.

Expected ¹H NMR Chemical Shifts: Studies on related dihydropterins indicate that the C(7)-H₂ protons are a key diagnostic signal, expected to appear as a singlet between 4.0 and 4.5 ppm.[6] This distinguishes it from tetrahydropterins, where the C7 protons would be part of a more complex multiplet.[6]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes |

| C7-H ₂ | ~4.0 - 4.5 | Singlet (s) | Diagnostic signal for the 7,8-dihydro structure.[6] |

| C4a-H | ~3.5 - 4.0 | Singlet (s) or Broad s | Proton at a bridgehead position. |

| N-H Protons | 6.5 - 11.0 | Broad Singlets (br s) | Exchangeable protons (N3-H, N5-H, N8-H). Position is highly dependent on solvent and concentration. |